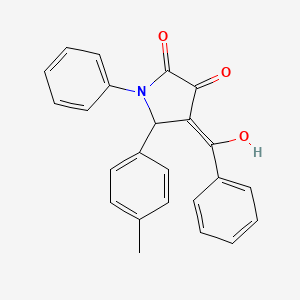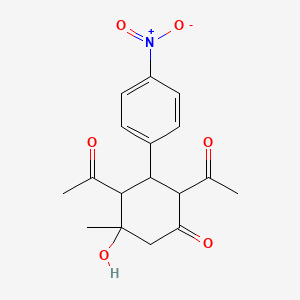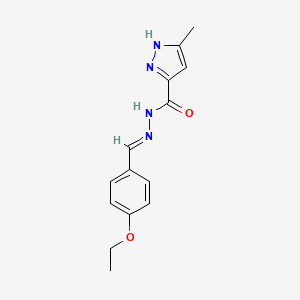![molecular formula C23H20N4O B3887421 3-(4-methylphenyl)-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887421.png)
3-(4-methylphenyl)-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Descripción general
Descripción
3-(4-methylphenyl)-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide, commonly known as MNPN, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNPN belongs to the class of pyrazole derivatives and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of MNPN is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. MNPN has also been found to inhibit the production of inflammatory cytokines and prostaglandins, thereby reducing inflammation. The exact mechanism of action of MNPN in other biological activities is yet to be elucidated.
Biochemical and Physiological Effects:
MNPN has been reported to exhibit several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes. MNPN has also been shown to reduce the levels of inflammatory cytokines and prostaglandins. In addition, MNPN has been found to reduce the levels of cholesterol and triglycerides in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPN has several advantages for lab experiments. It is easy to synthesize and has a high yield. MNPN also exhibits a wide range of biological activities, which makes it a versatile compound for research. However, MNPN has some limitations as well. It is not very soluble in water, which can make it difficult to use in some experiments. MNPN also has a short half-life, which can limit its efficacy in some applications.
Direcciones Futuras
There is a need for further research to fully understand the mechanism of action of MNPN and its potential therapeutic applications. Future studies should investigate the efficacy of MNPN in animal models and clinical trials. In addition, the development of more efficient synthesis methods and modifications of the MNPN structure should be explored to enhance its biological activities and reduce its limitations. The use of MNPN in combination with other drugs should also be investigated to enhance its therapeutic potential.
Aplicaciones Científicas De Investigación
MNPN has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, antifungal, and antimicrobial activities. MNPN has also been reported to possess antioxidant and analgesic properties. Several research studies have investigated the biological activities of MNPN, and its potential applications in the treatment of various diseases.
Propiedades
IUPAC Name |
3-(4-methylphenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c1-15-7-9-18(10-8-15)21-14-22(26-25-21)23(28)27-24-16(2)19-12-11-17-5-3-4-6-20(17)13-19/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHUAPFLFOUMCU-LFVJCYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]-5-(2-fluorophenyl)-1,2,4-triazine](/img/structure/B3887346.png)



![1-(5-methoxy-2-furoyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B3887356.png)
![5-amino-3-(1-cyano-2-{4-[ethyl(methyl)amino]phenyl}vinyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3887363.png)
![4-[(allylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3887367.png)


![4-[2-(dimethylamino)-5-nitrobenzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3887413.png)

![3-(2-naphthyl)-N'-[1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887435.png)
![4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3887441.png)